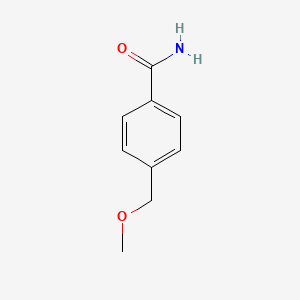
4-(Methoxymethyl)benzamide
Vue d'ensemble
Description
4-(Methoxymethyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. MMB is a white crystalline powder with a molecular weight of 179.19 g/mol and a chemical formula of C9H11NO2.
Applications De Recherche Scientifique
Antiplatelet Agents : A study by Liu, Chen, Qiu, and Zhang (2019) designed and synthesized a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, which showed potential as safer and more effective antiplatelet agents. This compound demonstrated strong antiplatelet aggregation activities and low cell toxicity, suggesting its potential use in treating blood clot-related conditions (Liu, Chen, Qiu, & Zhang, 2019).
Heart Failure Treatment : Research by Figueroa‐Valverde et al. (2022) investigated a 4-hydroxy-furanyl-benzamide derivative for its effects on heart failure. They found that this compound decreased infarct area and left ventricular pressure, suggesting a role in heart failure treatment through the activation of M2-muscarinic receptors and nitric oxide synthase enzymes (Figueroa‐Valverde et al., 2022).
Neuroleptic Activity : Iwanami et al. (1981) synthesized benzamides as potential neuroleptics and evaluated their effects on stereotyped behavior in rats. They identified compounds with strong neuroleptic activity, suggesting the therapeutic potential of these benzamides in treating psychosis (Iwanami et al., 1981).
Antioxidant Properties : Demir et al. (2015) studied the structure and antioxidant activity of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide. This research highlighted its potential as an antioxidant, useful in combating oxidative stress-related conditions (Demir et al., 2015).
Anticonvulsant Activity : Clark and McMillian (1990) synthesized and evaluated a series of 4-methoxy- and 4-chlorobenzanilides for anticonvulsant activity. Their study provided insights into the relationship between benzamide structure and anticonvulsant effects (Clark & McMillian, 1990).
Corrosion Inhibition : Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including a N-(4-methoxyphenyl)benzamide, for their corrosion inhibition properties on mild steel in acidic conditions. This study suggested the application of these compounds in industrial settings to prevent metal corrosion (Mishra et al., 2018).
Propriétés
IUPAC Name |
4-(methoxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWWZPOIBTUFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxymethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



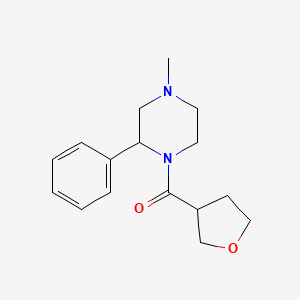
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
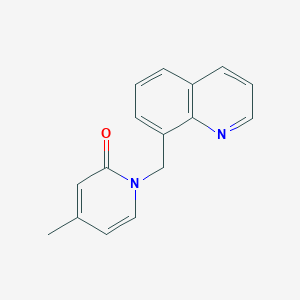
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
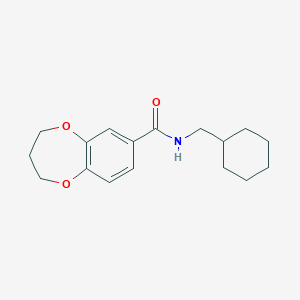
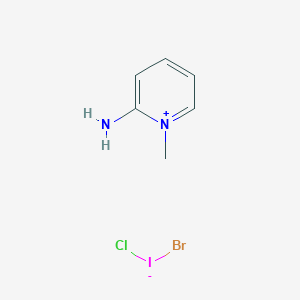
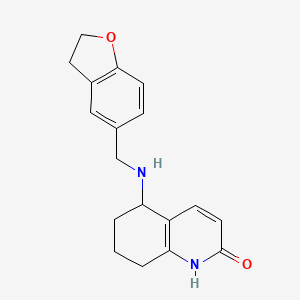
![cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
![2-[4-[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7554305.png)
![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)

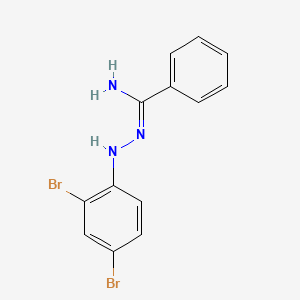
![5-chloro-4-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554342.png)
![5-chloro-4-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554350.png)